molecular formula C3H7ClN2O B096467 N-Nitrosomethyl-2-chloroethylamine CAS No. 16339-16-5

N-Nitrosomethyl-2-chloroethylamine

Cat. No.: B096467
CAS No.: 16339-16-5
M. Wt: 122.55 g/mol
InChI Key: JTJQWOJKHHOSMK-UHFFFAOYSA-N
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Description

N-Nitrosomethyl-2-chloroethylamine is a chemical compound with the molecular formula C3H7ClN2O and a molecular weight of 122.55 g/mol. It is known for its high toxicity and carcinogenic properties, making it a significant compound in scientific research, particularly in studies related to cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitrosomethyl-2-chloroethylamine is typically synthesized through the nitrosation of secondary amines. This process involves the reaction of nitrites with secondary amines under acidic conditions. The nitrosation reaction mechanism begins with the addition of a strong acid to sodium nitrite (NaNO2), forming nitrous acid, which further reacts to produce the nitrosonium cation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the compound. The use of recovered solvents and catalysts is common in industrial settings, but these must be carefully monitored to prevent contamination with nitrosamine impurities .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethyl-2-chloroethylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of different substituted compounds .

Scientific Research Applications

N-Nitrosomethyl-2-chloroethylamine is widely used in scientific research due to its diverse applications:

    Chemistry: It is used to study the mechanisms of nitrosation reactions and the formation of nitrosamines.

    Biology: It is used to investigate the biological effects of nitrosamines, particularly their carcinogenic properties.

    Medicine: It is used in cancer research to induce tumors in laboratory animals, helping researchers understand the mechanisms of carcinogenesis.

    Industry: It is used in the development of new chemical processes and the assessment of nitrosamine contamination in pharmaceuticals.

Mechanism of Action

N-Nitrosomethyl-2-chloroethylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer . The compound is bioactivated in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage DNA . The molecular targets and pathways involved include the activation of oncogenes and the inactivation of tumor suppressor genes .

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine (NDMA): Similar in structure and also a potent carcinogen.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.

    N-Nitrosomorpholine (NMOR): Known for its carcinogenic effects in various animal models.

Uniqueness

N-Nitrosomethyl-2-chloroethylamine is unique due to its specific molecular structure, which includes a chloroethyl group. This structural feature contributes to its distinct reactivity and biological effects compared to other nitrosamines.

Properties

IUPAC Name

N-(2-chloroethyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c1-6(5-7)3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJQWOJKHHOSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167576
Record name Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16339-16-5
Record name Ethylamine, 2-chloro-N-methyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-2-chloraethylnitrosamin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, 2-chloro-N-methyl-N-nitroso- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloroethyl)(methyl)nitrosoamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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